molecular formula C17H15N5O3S B12012403 5-(3-Ethoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 613249-51-7

5-(3-Ethoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12012403
CAS No.: 613249-51-7
M. Wt: 369.4 g/mol
InChI Key: MCCBCQKQPJJHNV-WOJGMQOQSA-N
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Preparation Methods

The synthesis of SALOR-INT L468495-1EA involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-ethoxybenzaldehyde with 2-nitrobenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with thiosemicarbazide to yield the final product, SALOR-INT L468495-1EA . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Chemical Reactions Analysis

SALOR-INT L468495-1EA undergoes various types of chemical reactions, including:

Scientific Research Applications

SALOR-INT L468495-1EA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of SALOR-INT L468495-1EA involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, potentially inhibiting their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

SALOR-INT L468495-1EA can be compared with other similar compounds, such as:

Properties

CAS No.

613249-51-7

Molecular Formula

C17H15N5O3S

Molecular Weight

369.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15N5O3S/c1-2-25-14-8-5-7-12(10-14)16-19-20-17(26)21(16)18-11-13-6-3-4-9-15(13)22(23)24/h3-11H,2H2,1H3,(H,20,26)/b18-11+

InChI Key

MCCBCQKQPJJHNV-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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